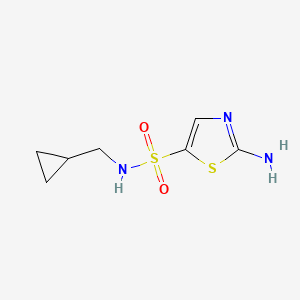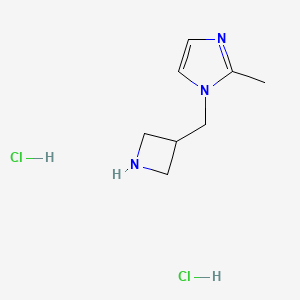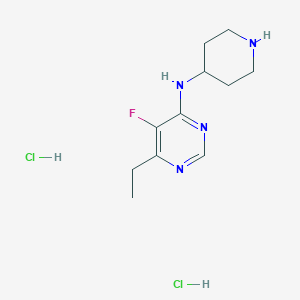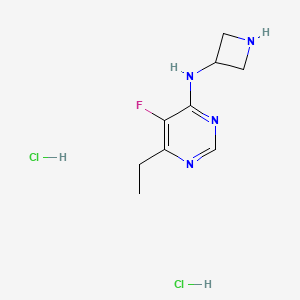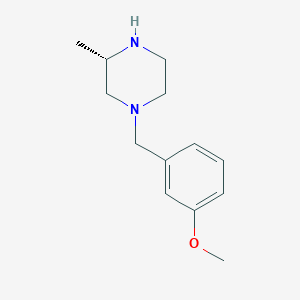
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane
Descripción general
Descripción
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a useful research compound. Its molecular formula is C5H7ClF4O and its molecular weight is 194.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Chloroethoxy compounds are often used as intermediates in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of chloroethoxy compounds is also highly dependent on their specific structure and the context in which they are used. Some chloroethoxy compounds may interact with their targets through covalent bonding, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical Pathways
Chloroethoxy compounds can be involved in a variety of biochemical pathways. For example, some chloroethoxy compounds are used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .
Result of Action
The molecular and cellular effects of chloroethoxy compounds can vary widely depending on their specific structure and the context in which they are used. Some chloroethoxy compounds may have therapeutic effects, while others may be used primarily as research tools .
Action Environment
The action, efficacy, and stability of chloroethoxy compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s ability to reach its target, interact with its target, and exert its effects .
Análisis Bioquímico
Biochemical Properties
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid molecules in phosphatidylcholine membranes, indicating its membranotropic effect . This interaction suggests that this compound may influence membrane stability and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to decrease experimental osmotic hemolysis and prevent the elevation of blood enzymes in rats exposed to hypoxia . This indicates that the compound may have protective effects on cells under stress conditions. Additionally, its interaction with lipid molecules suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with lipid molecules in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This interaction may lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can cause membranostabilizing effects in both in vivo and in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have protective effects on cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with lipid molecules suggests potential effects on lipid metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported through interactions with transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This localization may be directed by targeting signals or post-translational modifications, influencing its effects on specific compartments or organelles.
Propiedades
IUPAC Name |
3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBXLXMUOYCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)
